molecular formula C17H13ClN2O5 B8135357 Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B8135357
M. Wt: 360.7 g/mol
InChI Key: QEHLMCQJLHIGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H13ClN2O5 and its molecular weight is 360.7 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS Number: 1956328-39-4) is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial properties, potential mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H13_{13}ClN2_2O5_5
  • Molecular Weight : 360.75 g/mol
  • Purity : ≥ 97% .

Antibacterial Activity

Research has shown that derivatives of 1,8-naphthyridine exhibit significant antibacterial properties. A study evaluating various naphthyridine derivatives indicated that this compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values indicating its effectiveness against several multi-resistant bacterial strains such as Escherichia coli and Staphylococcus aureus. Specifically, it was found that the combination of this compound with fluoroquinolones resulted in a significant reduction in MICs, suggesting a synergistic effect .
Bacterial StrainMIC (µg/mL)Combination with AntibioticsReduced MIC (µg/mL)
E. coli≥ 1.024Ofloxacin4
S. aureus≥ 1.024Lomefloxacin2
P. aeruginosa≥ 1.024NorfloxacinReduced significantly

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial topoisomerases. This inhibition disrupts DNA replication and transcription processes in bacteria, leading to cell death .

Case Studies and Research Findings

Several studies have investigated the biological activities of naphthyridine derivatives:

  • Antibiotic Modulation : A study demonstrated that naphthyridine derivatives can enhance the efficacy of existing antibiotics against resistant strains. The incorporation of this compound into treatment regimens improved outcomes in infections caused by resistant bacteria .
  • Antitumor Activity : Preliminary research indicates that naphthyridine compounds may also possess antitumor properties. While specific data on this compound is limited, related naphthyridines have shown promise in inhibiting tumor cell proliferation .
  • Anti-inflammatory Effects : Some studies suggest that naphthyridine derivatives can exhibit anti-inflammatory activities, which may further enhance their therapeutic potential in treating infections and inflammatory diseases .

Properties

IUPAC Name

methyl 5-chloro-4-hydroxy-2-oxo-1-phenylmethoxy-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O5/c1-24-17(23)13-14(21)12-11(18)7-8-19-15(12)20(16(13)22)25-9-10-5-3-2-4-6-10/h2-8,21H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHLMCQJLHIGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CN=C2N(C1=O)OCC3=CC=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.